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Compound of Interest

Compound Name:
4-

(Difluoromethoxy)benzohydrazide

CAS No.: 126767-63-3

Cat. No.: B2895147 Get Quote

Introduction: The Strategic Convergence of a
Privileged Scaffold and a Modern Bioisostere
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as

foundations for a multitude of therapeutic agents. The benzohydrazide structure is one such

"privileged scaffold," a core moiety renowned for its synthetic versatility and its integral role in

compounds exhibiting a vast spectrum of biological activities.[1] These activities span from

anticancer and antimicrobial to anti-inflammatory and antiviral applications, making the

benzohydrazide nucleus a focal point of intensive research.[1][2][3]

This guide focuses on a specific, strategically functionalized member of this family: 4-
(Difluoromethoxy)benzohydrazide (CAS Number: 126767-63-3). The true innovation of this

molecule lies in the incorporation of the difluoromethoxy (-OCHF₂) group. This group is a

modern bioisostere for more traditional functionalities like hydroxyl (-OH) or methoxy (-OCH₃)

groups. Its unique electronic properties—acting as a lipophilic hydrogen bond acceptor—can

significantly enhance a molecule's metabolic stability, membrane permeability, and overall

pharmacokinetic profile.

This document serves as a comprehensive technical resource for researchers, scientists, and

drug development professionals. It provides an in-depth exploration of the synthesis,

characterization, and vast potential of 4-(Difluoromethoxy)benzohydrazide as a pivotal
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building block in the rational design of next-generation therapeutic agents. We will delve into

not just the "what" and "how," but the critical "why" that underpins the experimental choices and

strategic applications of this promising compound.

Physicochemical and Structural Data
A thorough understanding of a compound's physical and chemical properties is the bedrock of

its successful application in research and development. Below is a summary of the key

identifiers and properties for 4-(Difluoromethoxy)benzohydrazide.

Property Value Source

CAS Number 126767-63-3

Molecular Formula C₈H₈F₂N₂O₂ [4]

Molecular Weight 202.16 g/mol [4]

Physical Form Solid [4]

Purity ≥95% (Typically) [4]

InChI Key
ZOSDTIPYFMSUKC-

UHFFFAOYSA-N
[4]

Canonical SMILES
C1=CC(=CC=C1C(=O)NN)OC

(F)F
N/A

Synthesis and Characterization: A Validated
Pathway
The synthesis of 4-(Difluoromethoxy)benzohydrazide is a multi-step process that requires

careful control of reaction conditions to ensure high yield and purity. The general strategy

involves two primary stages: the introduction of the difluoromethoxy group onto the aromatic

ring, followed by the formation of the hydrazide moiety.

Part 1: Synthesis of the Precursor - Methyl 4-
(Difluoromethoxy)benzoate
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The critical first step is the synthesis of the difluoromethoxylated aromatic precursor. A common

and effective method is the reaction of a phenolic compound with a source of

difluoromethylene.

Rationale: Starting from a readily available p-hydroxy substituted acetanilide or benzoate

allows for the direct installation of the difluoromethoxy group. The use of a base is essential

to deprotonate the phenol, creating a phenoxide that is a potent nucleophile for attacking the

difluoromethylene source.[5]

Part 2: Hydrazinolysis to Form the Benzohydrazide
The conversion of the methyl ester to the corresponding hydrazide is a standard and highly

efficient transformation.

Rationale: Hydrazine hydrate is a powerful nucleophile that readily attacks the electrophilic

carbonyl carbon of the ester. This reaction, known as hydrazinolysis, is typically driven to

completion by using an excess of hydrazine hydrate and refluxing in a suitable solvent like

ethanol.[6][7] The resulting benzohydrazide is often a crystalline solid that can be easily

purified by recrystallization.

Overall Synthetic Workflow
The following diagram illustrates a validated, two-stage synthetic pathway from a common

starting material to the target compound.
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Stage 1: Difluoromethoxylation & Precursor Formation

Stage 2: Hydrazide Formation

p-Hydroxy Acetaminophen

N-[4-(Difluoromethoxy)phenyl]acetamide

  1. NaOH, Isopropyl Alcohol
  2. CHClF₂ Gas Purge  

4-(Difluoromethoxy)aniline

  Hydrolysis (e.g., HCl, heat)  

4-(Difluoromethoxy)benzoic Acid

  Sandmeyer Reaction
  (NaNO₂, H₂SO₄; then CuCN, KCN; then Hydrolysis)  

Methyl 4-(Difluoromethoxy)benzoate

  Esterification
  (Methanol, cat. H₂SO₄)  

4-(Difluoromethoxy)benzohydrazide
(CAS: 126767-63-3)

  Hydrazinolysis
  (Hydrazine Hydrate, Ethanol, Reflux)  
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Caption: A plausible synthetic route to 4-(Difluoromethoxy)benzohydrazide.
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Analytical Characterization
To ensure the identity and purity of the synthesized 4-(Difluoromethoxy)benzohydrazide, a

suite of standard analytical techniques is employed. The expected spectral data are as follows:

FTIR (Fourier-Transform Infrared Spectroscopy): Characteristic peaks would include N-H

stretching vibrations (around 3200-3400 cm⁻¹), a strong C=O (amide I) stretching band

(around 1640-1680 cm⁻¹), and C-F stretching bands (around 1000-1200 cm⁻¹).[1][8]

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic

protons on the benzene ring, an N-H proton signal from the hydrazide, and a characteristic

triplet for the -OCHF₂ proton (due to coupling with the two fluorine atoms) at a downfield

chemical shift.[6]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct

signals for the aromatic carbons, the carbonyl carbon, and a triplet for the difluoromethoxy

carbon due to carbon-fluorine coupling.[9][10][11]

Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the compound's

molecular weight (202.16) would be observed, confirming the overall mass.[6][9]

Applications in Drug Discovery and Medicinal
Chemistry
The true value of 4-(Difluoromethoxy)benzohydrazide lies in its utility as a versatile building

block for creating libraries of novel compounds with therapeutic potential.

A Scaffold for Diverse Biological Activity
The benzohydrazide core is a well-established pharmacophore. Its derivatives have

demonstrated a remarkable range of biological activities, as summarized in the table below.
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Biological Activity
Examples of
Targets/Mechanisms

References

Anticancer

EGFR Kinase Inhibition,

Tubulin Polymerization

Inhibition

[2][12]

Antimicrobial

Inhibition of key

bacterial/fungal enzymes (e.g.,

InhA in M. tuberculosis)

[3]

Antitubercular

Specific activity against

Mycobacterium tuberculosis

strains

[13]

Antiviral
Inhibition of viral replication

enzymes (e.g., against HIV-2)
[2]

Anti-inflammatory
Modulation of inflammatory

pathways

Anticonvulsant
Activity on central nervous

system targets
[1]

The presence of the difluoromethoxy group can further enhance these activities by improving

the compound's ability to cross biological membranes and resist metabolic degradation, leading

to improved bioavailability and efficacy.
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4-(Difluoromethoxy)benzohydrazide Derivatives

Potential Therapeutic Areas & Targets

Core Scaffold - R-N-NH-C(=O)-Ar-OCHF₂

Oncology

  EGFR Kinase,
  Tubulin  

Infectious Disease

  Bacterial Enzymes (InhA),
  Fungal Targets,

  Viral Polymerases  

Inflammation  COX/LOX Pathways  

Neurology

  CNS Receptors  

Click to download full resolution via product page

Caption: Potential therapeutic applications of the core scaffold.

Key Experimental Protocols
The following protocols provide self-validating, step-by-step methodologies for the practical

application of 4-(Difluoromethoxy)benzohydrazide in a research setting.

Protocol 1: Synthesis of a Hydrazone Derivative
Hydrazones are one of the most common and biologically active classes of compounds derived

from benzohydrazides. This protocol details their synthesis via condensation with an aldehyde.

Objective: To synthesize N'-(4-chlorobenzylidene)-4-(difluoromethoxy)benzohydrazide.

Materials:

4-(Difluoromethoxy)benzohydrazide (1.0 eq)

4-Chlorobenzaldehyde (1.0 eq)

Ethanol or Methanol (solvent)
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Glacial Acetic Acid (catalytic amount, ~2-3 drops)

Procedure:

Dissolution: Dissolve 4-(Difluoromethoxy)benzohydrazide (1.0 eq) in a minimal amount of

warm ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

Addition of Aldehyde: To this solution, add 4-chlorobenzaldehyde (1.0 eq).

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the

condensation reaction.

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC). The formation of the less polar product

spot indicates reaction progression.

Isolation: Upon completion, cool the reaction mixture to room temperature, and then in an ice

bath. The hydrazone product will typically precipitate out of the solution.

Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small

amount of cold ethanol to remove any unreacted starting materials.

Drying: Dry the purified product in a vacuum oven.

Characterization: Confirm the structure of the resulting hydrazone using FTIR, ¹H NMR, and

Mass Spectrometry.
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Caption: Workflow for the synthesis of a hydrazone derivative.
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Protocol 2: In Vitro Antimicrobial Susceptibility Testing
(Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a synthesized derivative

against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

Synthesized compound (e.g., a hydrazone derivative)

Bacterial strain (S. aureus, ATCC 29213)

Cation-adjusted Mueller-Hinton Broth (CAMHB)

96-well microtiter plates

Dimethyl sulfoxide (DMSO) for stock solution

Positive control antibiotic (e.g., Gentamicin)

Negative control (broth only)

Sterility control (broth + compound, no bacteria)

Procedure:

Stock Solution: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

Bacterial Inoculum: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial

suspension to a 0.5 McFarland standard, then dilute it in CAMHB to achieve a final

concentration of approximately 5 x 10⁵ CFU/mL in the wells.

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound in

CAMHB to achieve a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

Inoculation: Add the prepared bacterial inoculum to each well containing the test compound

dilutions.
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Controls: Include a positive control (bacteria + standard antibiotic), a negative growth control

(bacteria + broth, no compound), and a sterility control (broth + highest concentration of

compound, no bacteria).

Incubation: Incubate the plate at 37°C for 18-24 hours.

Reading Results: The MIC is defined as the lowest concentration of the compound that

completely inhibits visible bacterial growth.

Conclusion and Future Directions
4-(Difluoromethoxy)benzohydrazide is more than just a chemical intermediate; it is a

strategically designed building block that combines a biologically validated scaffold with a

modern, performance-enhancing functional group. Its synthetic accessibility and the vast

chemical space that can be explored from it make it an exceptionally valuable tool for medicinal

chemists.

Future research should focus on the synthesis and screening of extensive libraries derived

from this core. Exploring diverse substitutions on the hydrazone nitrogen will likely yield

compounds with highly specific and potent activities against a range of therapeutic targets,

from drug-resistant bacteria to novel cancer pathways. The strategic incorporation of the

difluoromethoxy group provides a strong rationale for these efforts, promising to deliver drug

candidates with improved pharmacokinetic profiles and enhanced therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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